

## Technical Support Center: Jafron HA130 Hemoperfusion Circuit

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | HA130     |           |  |  |
| Cat. No.:            | B10762147 | Get Quote |  |  |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing clotting in the Jafron **HA130** hemoperfusion circuit during their experiments.

### Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Jafron HA130 hemoperfusion cartridge?

The Jafron **HA130** hemoperfusion cartridge is designed to remove middle and protein-bound uremic toxins as well as inflammatory mediators from the blood.[1][2][3][4][5] It is often used in combination with hemodialysis (HD) or hemodiafiltration (HDF) for patients with End-Stage Renal Disease (ESRD) to manage complications such as uremic pruritus, secondary hyperparathyroidism, and sleep disturbances. The adsorbent material consists of neutral macroporous resin made of double cross-linked styrene-divinylbenzene copolymers.

Q2: What are the common causes of clotting in the **HA130** circuit?

Clotting in the extracorporeal circuit can be caused by several factors, including:

- Inadequate Anticoagulation: Insufficient dosage or improper administration of anticoagulants is a primary cause.
- Low Blood Flow Rate: Slower blood flow can increase the risk of stasis and clot formation.



- Patient-Specific Factors: Certain patient conditions, such as hypercoagulability, can increase the propensity for clotting.
- Circuit Issues: Kinks in the tubing or issues with the vascular access can disrupt blood flow and promote clotting.
- Air in the Circuit: The presence of air can activate the clotting cascade.

Q3: What are the recommended anticoagulants for the **HA130** circuit?

The manufacturer suggests the use of either heparin or Low Molecular Weight Heparin (LMWH). Regional Citrate Anticoagulation (RCA) is also a viable option for hemoperfusion circuits, particularly for patients with a high risk of bleeding.

Q4: Are there any contraindications for using the **HA130** cartridge?

Yes, contraindications for the use of the **HA130** cartridge include a platelet count below  $60 \times 10^9$ /L, severe hemorrhage tendency or active bleeding, and a history of heparin-induced thrombocytopenia.

# Troubleshooting Guide: Clotting in the HA130 Circuit

This guide provides a step-by-step approach to identifying and managing clotting within the **HA130** hemoperfusion circuit.

1. Identifying Circuit Clotting:

Early detection is crucial to prevent complete circuit failure. Key indicators of clotting include:

- Visual Inspection:
  - Darkening of the blood in the lines.
  - Visible clots or "streaks" in the HA130 cartridge or blood lines.
  - Foaming or clot formation in the venous bubble trap.



### • Pressure Alarms:

- Increasing Venous Pressure: A steady rise in venous pressure is a common sign of downstream obstruction due to clotting.
- High Transmembrane Pressure (TMP): An increasing TMP can indicate clot formation within the cartridge fibers.
- Low Arterial Pressure: This may indicate an obstruction at or before the blood pump.
- 2. Immediate Actions Upon Suspecting Clotting:
- Do Not Stop the Blood Pump Immediately: This can worsen the clot formation.
- Flush the Circuit: If permitted by your protocol, a saline flush can help visualize the extent of the clotting.
- Assess the Clotting Severity:
  - Minimal Clotting: If clotting is minimal and pressures are stable, consider increasing the anticoagulant infusion rate after consulting your protocol.
  - Severe Clotting: If there is significant clotting, or if pressures are rising rapidly, the circuit may not be salvageable. Prepare to terminate the experiment and, if applicable, return the blood to the patient.

### 3. Post-Clotting Analysis:

After a clotting event, a thorough review is necessary to prevent recurrence:

- Review Anticoagulation Protocol: Was the correct dosage administered? Was the infusion continuous?
- Check Blood Flow Rate: Was the prescribed blood flow rate maintained throughout the experiment?
- Inspect the Circuit Setup: Were there any kinks or obstructions in the tubing? Was the vascular access functioning correctly?



 Evaluate Patient Factors: Were there any changes in the patient's clinical condition that could have contributed to a hypercoagulable state?

### **Anticoagulation Protocols**

Proper anticoagulation is the most critical step in preventing circuit clotting. Below are detailed protocols for heparin, LMWH, and a general protocol for Regional Citrate Anticoagulation.

# Heparin Anticoagulation Protocol (Jafron Recommended)

This protocol is based on the manufacturer's recommendations for the **HA130** cartridge.

Pre-Treatment Cartridge Priming:

According to the Standard Operating Procedures for Blood Purification in China, a pretreatment priming of the cartridge with heparin is a recommended step.

- Unscrew one cap of the HA130 cartridge.
- Using a syringe, inject 12,500 U (100 mg) of heparin into the cartridge.
- Recap the cartridge and gently shake and rotate it to ensure the heparin is fully mixed with the adsorbents.
- Let the cartridge sit for 20-30 minutes.

#### Systemic Anticoagulation:

Loading Dose: 62.5 - 125 U/kg

• Maintenance Dose: 1250 - 2500 U/h, administered as a continuous infusion.

### Monitoring:

 Activated Partial Thromboplastin Time (aPTT) should be monitored regularly, with a target of 1.5 to 2.5 times the baseline value.



# Low Molecular Weight Heparin (LMWH) Protocol (Jafron Recommended)

LMWH offers the advantage of a single bolus injection without the need for continuous infusion.

- Dosage: 60 80 U/kg administered as a single bolus at the start of the procedure.
- Additional Doses: No additional doses are typically required.

# Regional Citrate Anticoagulation (RCA) Protocol (General)

RCA is an alternative for patients at high risk of bleeding. This is a general protocol and may need adjustment based on institutional guidelines and patient-specific factors.

- Citrate Infusion: A 4% trisodium citrate solution is infused into the arterial line before the blood pump.
- Post-Filter Calcium Monitoring: The goal is to maintain a post-filter ionized calcium level between 0.25 and 0.4 mmol/L.
- Systemic Calcium Replacement: A calcium solution is infused through a separate central venous line to maintain the patient's systemic ionized calcium within the normal range (typically 1.0-1.2 mmol/L).

**Ouantitative Data Summary** 

| Anticoagulant      | Loading Dose    | Maintenance<br>Dose/Bolus                                   | Monitoring<br>Parameters                                                                            |
|--------------------|-----------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Heparin            | 62.5 - 125 U/kg | 1250 - 2500 U/h<br>(continuous infusion)                    | aPTT (target 1.5-2.5x baseline)                                                                     |
| LMWH               | N/A             | 60 - 80 U/kg (single<br>bolus)                              | Not typically required                                                                              |
| Citrate (Regional) | N/A             | Titrated to achieve<br>target post-filter iCa <sup>2+</sup> | Post-filter iCa <sup>2+</sup> (0.25-<br>0.4 mmol/L), Systemic<br>iCa <sup>2+</sup> (1.0-1.2 mmol/L) |



### **Visualizations**

#### Workflow for Preventing Clotting in the HA130 Circuit



Click to download full resolution via product page



Caption: Workflow for preventing clotting in the HA130 circuit.

## Detection **Clotting Suspected** (Pressure Alarms, Visual Signs) Assessment **Assess Severity** Rapid pressure rise, Minor pressure changes, significant visible clots few visible clots Severe Clotting **Minimal Clotting** Action Terminate Experiment Return Blood Increase Anticoagulant Dose (if safe) (per protocol) Post-Clotting Analysis

### Troubleshooting Logic for Suspected Clotting

Click to download full resolution via product page



Caption: Troubleshooting logic for suspected clotting in the HA130 circuit.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jafroninternational.com [jafroninternational.com]
- 2. icuworks.com [icuworks.com]
- 3. jafroninternational.com [jafroninternational.com]
- 4. HA130- Improve the quality of life for dialysis patients\_News Center\_Media & Events\_Health Technology For A Better Life | Jafron [jafroninternational.com]
- 5. nanotechinc.in [nanotechinc.in]
- To cite this document: BenchChem. [Technical Support Center: Jafron HA130 Hemoperfusion Circuit]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762147#how-to-prevent-clotting-in-the-ha130-circuit]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com